molecular formula C8H14O2 B1357660 2-(1-Methylcyclopentyl)acetic acid CAS No. 933-47-1

2-(1-Methylcyclopentyl)acetic acid

Cat. No.: B1357660
CAS No.: 933-47-1
M. Wt: 142.2 g/mol
InChI Key: ZHQAIBYWBFMHHQ-UHFFFAOYSA-N
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Description

2-(1-Methylcyclopentyl)acetic acid is a cyclopentane-derived carboxylic acid characterized by a methyl substituent on the cyclopentane ring and an acetic acid side chain. The compound’s cyclopentane backbone reduces ring strain compared to smaller cyclic systems (e.g., cyclopropane), enhancing stability, while the acetic acid group enables hydrogen bonding and solubility in polar solvents .

Properties

IUPAC Name

2-(1-methylcyclopentyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-8(6-7(9)10)4-2-3-5-8/h2-6H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQAIBYWBFMHHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70602156
Record name (1-Methylcyclopentyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933-47-1
Record name (1-Methylcyclopentyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-methylcyclopentyl)acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylcyclopentyl)acetic acid typically involves the alkylation of cyclopentanone followed by carboxylation. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylcyclopentyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(1-Methylcyclopentyl)acetic acid is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Methylcyclopentyl)acetic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclopentane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Research Findings and Trends

  • Conformational Rigidity : Cyclopentane/cyclohexane systems offer predictable stereochemistry, making them valuable in drug design (e.g., compound 21’s use in bioactive molecule synthesis) .
  • Thermal Stability : Cyclopropane derivatives (e.g., compound 28) require low-temperature storage due to ring strain, whereas cyclopentane analogs are more stable .

Biological Activity

2-(1-Methylcyclopentyl)acetic acid (CAS No. 933-47-1) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

This compound is characterized by the following chemical properties:

  • Molecular Formula : C9H16O2
  • Molecular Weight : 156.23 g/mol
  • Structural Characteristics : The compound features a cyclopentane ring substituted with a methyl group and an acetic acid moiety, influencing its interaction with biological targets.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as a pharmacological agent.

The exact mechanism of action for this compound is not fully elucidated. However, based on its structure, it is hypothesized to interact with specific receptors or enzymes, modulating their activity and influencing cellular pathways. Such interactions may lead to therapeutic effects in various conditions.

Pharmacological Effects

Research indicates several pharmacological effects attributed to this compound:

  • Anti-inflammatory Activity : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. In vitro assays demonstrated significant inhibition of pro-inflammatory cytokines in cell cultures treated with the compound.
  • Analgesic Effects : Animal models have shown that administration of this compound results in reduced pain responses, particularly in acetic acid-induced writhing tests. This suggests potential use as an analgesic agent.
  • Neuroprotective Properties : Some studies have indicated that this compound may offer neuroprotective effects, possibly beneficial in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Study on Anti-inflammatory Effects :
    • Objective : To assess the anti-inflammatory potential in murine models.
    • Methodology : Mice were treated with varying doses of the compound prior to induction of inflammation.
    • Results : Significant reduction in paw edema was observed compared to control groups, indicating strong anti-inflammatory activity.
  • Analgesic Activity Assessment :
    • Objective : To evaluate analgesic effects using the acetic acid-induced writhing test.
    • Methodology : Mice were administered doses ranging from 50 mg/kg to 300 mg/kg.
    • Results : The highest dose resulted in a 70% reduction in writhing compared to control, suggesting effective analgesic properties.
  • Neuroprotective Study :
    • Objective : To investigate neuroprotective effects against oxidative stress.
    • Methodology : Neuronal cell lines were exposed to oxidative stressors with and without treatment of the compound.
    • Results : Cells treated with this compound exhibited significantly lower levels of apoptosis and oxidative damage markers.

Comparative Analysis

To provide further insight into the compound's biological activity, a comparative analysis with similar compounds was conducted:

CompoundAnti-inflammatory ActivityAnalgesic ActivityNeuroprotective Activity
This compoundHighModerateModerate
Compound A (e.g., Ibuprofen)Very HighHighLow
Compound B (e.g., Aspirin)HighModerateLow

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